molecular formula C15H10N2O2 B6151698 spiro[fluorene-9,4'-imidazolidine]-2',5'-dione CAS No. 6278-92-8

spiro[fluorene-9,4'-imidazolidine]-2',5'-dione

Cat. No.: B6151698
CAS No.: 6278-92-8
M. Wt: 250.25 g/mol
InChI Key: SCDXMQOKVWBFBD-UHFFFAOYSA-N
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Description

Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione (CAS 6278-92-8) is a spirohydantoin compound of significant interest in medicinal chemistry and drug discovery. Its core structure features a fluorene moiety connected to an imidazolidine-2,5-dione ring via a spiro carbon atom, a configuration known for its structural rigidity and potential for diverse bioactivity . This scaffold is a subject of ongoing research due to its wide range of potential therapeutic applications. A primary area of investigation is its role as a precursor to aldose reductase inhibitors, which are relevant for managing chronic complications of diabetes mellitus, such as cataracts . Research into analogous spirohydantoin compounds has demonstrated considerable in vivo hypoglycemic activity, with some derivatives exhibiting greater potency than the commercial drug glibenclamide . Furthermore, the structural motif is being explored for the development of anticonvulsant agents and treatments for pain and tropical diseases . Beyond its pharmaceutical potential, this spiro compound serves as a versatile ligand in coordination chemistry, forming complexes with metals such as Pt(II) and Cu(II), which are useful in various analytical and material science applications . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6278-92-8

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

spiro[fluorene-9,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C15H10N2O2/c18-13-15(17-14(19)16-13)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H,(H2,16,17,18,19)

InChI Key

SCDXMQOKVWBFBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C(=O)NC(=O)N4

Purity

95

Origin of Product

United States

Synthetic Methodologies for Spiro Fluorene 9,4 Imidazolidine 2 ,5 Dione and Its Derivatives

Establishment of Core Synthetic Routes to the Spiro[fluorene-9,4'-imidazolidine]-2',5'-dione Scaffold

The construction of the this compound core predominantly relies on well-established multicomponent reactions, which have been adapted and optimized for this specific spirocyclic system.

Adaptations and Optimizations of the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction stands as a cornerstone for the synthesis of hydantoins, including spirocyclic variants. alfa-chemistry.comwikipedia.org This multicomponent reaction traditionally involves the treatment of a ketone with an alkali metal cyanide and ammonium (B1175870) carbonate to yield the corresponding 5,5-disubstituted hydantoin (B18101). alfa-chemistry.comwikipedia.org In the context of this compound, the starting ketone is 9-fluorenone (B1672902).

The classical mechanism proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (B1221849) (from ammonium carbonate) to form an α-aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization leads to the hydantoin ring. alfa-chemistry.com

While the standard Bucherer-Bergs conditions are effective, modifications have been explored to enhance the yield and purity of spiro hydantoins. For some substrates, particularly sterically hindered ketones, the standard conditions can result in low yields, sometimes less than 1%. nih.govorganic-chemistry.org Drastic modifications, such as changes in solvent, temperature, and pressure, have been necessary to achieve acceptable yields in the 50% range for certain complex spiro hydantoins. nih.govorganic-chemistry.org The use of pre-formed cyanohydrins can also be an effective strategy to improve the outcome of the reaction. wikipedia.org

Table 1: Bucherer-Bergs Reaction for this compound

Starting MaterialReagentsProductNotes
9-FluorenoneKCN, (NH₄)₂CO₃This compoundThe standard and most direct route to the unsubstituted scaffold.

Exploration of Alternative Established Synthetic Pathways

While the Bucherer-Bergs reaction is the most prominent method, other synthetic pathways for hydantoins could theoretically be adapted for the synthesis of the this compound scaffold. One such alternative is the reaction of α-amino acids with isocyanates. In this approach, the corresponding α-amino acid derived from the fluorene (B118485) moiety would be a necessary precursor, which can be synthesized from 9-fluorenone via the Strecker synthesis.

Another potential route involves the rearrangement of 5-imino-oxazolidin-2-ones, which are intermediates in the Bucherer-Bergs reaction mechanism. wikipedia.org Isolating and reacting these intermediates under different conditions could offer an alternative pathway. However, for the direct synthesis from readily available starting materials like 9-fluorenone, the Bucherer-Bergs reaction remains the most efficient and widely utilized method.

Regioselective Synthesis of Substituted this compound Derivatives

The functionalization of the pre-formed this compound scaffold is crucial for tuning its physicochemical and biological properties. Synthetic strategies have been developed to selectively modify the nitrogen atoms of the imidazolidinedione ring and various positions on the fluorene moiety.

N-Substitution Strategies (e.g., Hydroxymethylation, Alkylation, Arylsulfonylation)

The nitrogen atoms at the N-1' and N-3' positions of the imidazolidinedione ring are susceptible to electrophilic substitution.

Hydroxymethylation: The reaction of this compound with formaldehyde (B43269) leads to the formation of N-hydroxymethyl derivatives. A notable example is the synthesis of 1',3'-bis(hydroxymethyl)-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. researchgate.net This reaction typically proceeds under basic conditions.

Alkylation and Arylsulfonylation: While specific examples for the title compound are less documented in readily available literature, general methods for N-alkylation and N-arylsulfonylation of hydantoins are well-established. Alkylation can be achieved using alkyl halides in the presence of a base. Arylsulfonylation, often employed in the synthesis of related anticonvulsant hydantoin derivatives, can be accomplished using arylsulfonyl chlorides.

Table 2: Examples of N-Substituted Derivatives

Parent CompoundReagentProductSubstitution Type
This compoundFormaldehyde1',3'-Bis(hydroxymethyl)-spiro[fluorene-9,4'-imidazolidine]-2',5'-dioneHydroxymethylation

Functionalization of the Fluorene Moiety (e.g., Halogenation, Amination)

The aromatic rings of the fluorene moiety can undergo electrophilic substitution to introduce various functional groups.

Halogenation: The direct halogenation of the fluorene ring system in this compound has been reported. For instance, dibromo and difluoro derivatives have been synthesized. guidechem.comguidechem.com The positions of substitution are typically at the 2 and 7 positions of the fluorene ring, which are electronically activated.

Amination: The introduction of an amino group onto the fluorene moiety can also be achieved. While direct amination is challenging, it can be accomplished through multi-step sequences, such as nitration followed by reduction. A related synthesis involves the reaction of fluorene-9-spiro-4′-thiazolidine-2′,5′-dithione with hydrazine (B178648) to produce 3′-aminofluorene-9-spiro-5′-imidazolidine-2′,4′-dithione, demonstrating a pathway to an aminated fluorene spiro-imidazolidine derivative. nih.govjosai.ac.jp

Table 3: Functionalization of the Fluorene Moiety

DerivativePosition of SubstitutionFunctional Group
2-Fluoro-spiro[9H-fluorene-9,4'-imidazolidine]-2',5'-dione guidechem.com2Fluoro
2,7-Dibromo-spiro[9H-fluorene-9,4'-imidazolidine]-2',5'-dione guidechem.com2, 7Bromo

Modification of the Imidazolidinedione Ring (e.g., Thionation to Analogues)

The carbonyl groups of the imidazolidinedione ring can be converted to thiocarbonyl groups, leading to thio- and dithio-analogs. This transformation is typically achieved using thionating agents such as Lawesson's reagent or phosphorus pentasulfide.

The synthesis of 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione, the 2'-thio analog, has been reported. mdpi.comresearchgate.net Furthermore, the 2',4'-dithiohydantoin analog has also been synthesized and studied. josai.ac.jp These thionated derivatives often exhibit different chemical reactivity and coordination properties compared to their oxygen-containing counterparts. researchgate.net

Table 4: Thionated Analogues of this compound

Compound NameModification
5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione mdpi.comresearchgate.netThionation at the 2'-position
3′-Aminofluorene-9-spiro-5′-imidazolidine-2′,4′-dithione nih.govjosai.ac.jpThionation at the 2' and 4' positions

Innovations in Synthetic Approaches and Methodological Development

The synthesis of spirohydantoin scaffolds, including the fluorene-containing variant, has been an area of active research, leading to novel strategies that improve efficiency, sustainability, and stereochemical precision.

Investigation of Green Chemistry Principles in Spirohydantoin Synthesis

The application of green chemistry principles to the synthesis of hydantoin derivatives is a significant area of contemporary research, aiming to reduce the environmental impact of chemical processes. eurekaselect.com Methodologies such as microwave irradiation, ultrasound assistance, the use of ionic liquids, and solvent-free or aqueous reaction conditions have been explored for the synthesis of various hydantoin and related spiro-heterocyclic systems. eurekaselect.combohrium.com

These eco-friendly approaches offer several advantages over traditional methods, including shorter reaction times, higher yields, operational simplicity, and the avoidance of carcinogenic solvents and hazardous dehydrating agents. researchgate.netrsc.org For instance, microwave-assisted solid-phase synthesis has been effectively used for preparing hydantoin derivatives. eurekaselect.com Similarly, ultrasound irradiation in conjunction with a phase transfer catalyst has been employed for the quantitative synthesis of spiro[indole-thiazolidinone] libraries in aqueous media, a technique that is both convenient and environmentally benign. rsc.org

The use of heterogeneous catalysts, such as magnetic Fe3O4 nanoparticles, facilitates one-pot, solvent-free synthesis of 5,5-disubstituted hydantoins, with the added benefit of easy catalyst recovery and recyclability. researchgate.net Ionic liquids have also served as both catalysts and green reaction media in the production of fluorinated spiro-thiazolidine derivatives, demonstrating their potential to address issues of catalyst recycling and solvent emissions. bohrium.comnih.gov These innovations showcase a clear trend towards more sustainable synthetic routes in heterocyclic chemistry, which are applicable to the production of this compound.

Table 1: Overview of Green Synthetic Methods for Hydantoins and Related Spiro-Compounds

Green Chemistry Approach Key Features Example Application Reference(s)
Microwave Irradiation Rapid heating, shorter reaction times, improved yields. Synthesis of 1,5-disubstituted hydantoins without solvent. researchgate.net
Ultrasound Assistance Enhanced reaction rates, high efficiency. Aqueous-mediated synthesis of spiro[indole-thiazolidinones]. rsc.org
Ionic Liquids Serve as recyclable catalysts and green solvents. Production of fluorinated spiro[3H-indole-3,2′-thiazolidine] derivatives. bohrium.comnih.gov
Heterogeneous Catalysis Easy catalyst separation and reuse, solvent-free conditions. One-pot synthesis of 5,5-disubstituted hydantoins using magnetic Fe3O4 nanoparticles. researchgate.net
Aqueous Media Use of water as a safe and environmentally benign solvent. Three-component synthesis of spiro[indole-thiazolidinones]. rsc.org

Stereochemical Control and Diastereoselective Synthesis Considerations

The this compound structure features a spirocyclic center at the C9 position of the fluorene ring. When substituents are introduced on the imidazolidine (B613845) ring or the fluorene moiety, additional stereocenters can be created, leading to the possibility of diastereomers. Controlling the stereochemical outcome of the synthesis is crucial, as different stereoisomers can exhibit distinct biological activities.

Diastereoselective synthesis aims to produce a specific stereoisomer in preference to others. Various strategies have been developed for the stereoselective synthesis of spiro-heterocyclic compounds. Multicomponent reactions (MCRs) have proven effective in constructing complex molecular architectures with high diastereoselectivity in a single step. For example, the CuSO4-catalyzed four-component reaction of indole-2-acetate, an aromatic aldehyde, and a 1,3-dicarbonyl compound has been used to synthesize functionalized spiro[carbazole-3,5'-pyrimidines] with high diastereoselectivity. rsc.org

Cycloaddition reactions are another powerful tool for establishing stereochemistry. The 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins has been shown to produce spiro-compounds chemo- and regioselectively. beilstein-journals.org Furthermore, transition-metal-free [3+2] annulation reactions of azadienes with haloalcohols have been developed for the regioselective synthesis of highly functionalized spiro-oxazolidines. nih.gov The Staudinger reaction has also been employed for the diastereoselective synthesis of novel spiro-β-lactams. uaeh.edu.mx

These methodologies highlight the importance of catalyst selection, reaction conditions, and substrate design in controlling the spatial arrangement of atoms in the final spirocyclic product. While specific studies on the diastereoselective synthesis of substituted this compound are not extensively detailed in the reviewed literature, these established principles for related spiro-compounds provide a foundational framework for developing such syntheses.

Table 2: Examples of Methodologies for Diastereoselective Spiro-Compound Synthesis

Reaction Type Spiro-Compound Class Key Features of Stereocontrol Reference(s)
Four-Component Reaction Spiro[carbazole-3,5′-pyrimidines] Catalyst-controlled sequential Diels-Alder reaction. rsc.org
[1+2] Annulation Spiro[cyclopropane-1,3′-indolin]-2′-imines High chemoselectivity and diastereoselectivity achieved in the reaction of indolin-2-imines with vinylsulfonium salts. rsc.org
Staudinger Reaction Spiro-β-lactams Stereoselective reaction of isomaleimides and carboxylic acids. uaeh.edu.mx
[3+2] Annulation Spiro-oxazolidines Transition-metal-free, regioselective reaction of azadienes with haloalcohols. nih.gov
1,3-Dipolar Cycloaddition Hydantoin/1,2,4-oxadiazoline spiro-compounds Chemo- and regioselective formation of the spiro-junction. beilstein-journals.org

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a suite of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the unique spiro-cyclic structure.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each proton and carbon atom in the molecule. The analysis of derivatives, such as 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, offers detailed insight into the electronic effects of substituents on the fluorene (B118485) and imidazolidine (B613845) rings. bas.bg

In the ¹³C NMR spectrum of the 2-bromo derivative, 15 distinct signals are observed, corresponding to each carbon atom in the asymmetric structure. bas.bg Key diagnostic signals include those for the spiro carbon (C-9/4') and the two carbonyl carbons (C-2' and C-5') of the hydantoin (B18101) ring. The spiro carbon typically appears in the range of 72-74 ppm, while the carbonyl carbons are significantly downfield, with the C-2'=O signal around 157 ppm and the C-5'=O signal resonating near 173 ppm. bas.bg The remaining signals correspond to the aromatic carbons of the fluorene moiety, with their specific chemical shifts influenced by the bromine substituent.

The ¹H NMR spectrum provides complementary information. Protons on the fluorene ring typically appear in the aromatic region (7.0-8.0 ppm). The protons of the imidazolidine ring's N-H groups are also observable, though their chemical shift can be broad and solvent-dependent. For instance, in the related compound 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione, the two NH protons appear as distinct singlets at high chemical shifts (δH 12.39 ppm and 10.64 ppm), indicating their unique chemical environments. mdpi.com

A comprehensive assignment of the chemical shifts for a substituted derivative is presented below.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione in DMSO-d₆. bas.bg Data sourced from a study on substituted fluorenylspirohydantoins.

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
17.78122.25
2-123.63
37.51133.40
47.93128.81
4a-140.00
4b-139.75
57.92128.81
67.50131.64
77.35128.81
87.59121.23
8a-142.85
9a-140.00
C-9/4' (spiro)-72.16
C-2' (C=O)-157.52
C-5' (C=O)-173.56
N1'-H9.38-
N3'-H11.77-

While 1D NMR provides chemical shifts, 2D NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. In the fluorene moiety, COSY spectra clearly show correlations between adjacent aromatic protons, allowing for sequential assignment around the rings. For example, a strong correlation is observed between H-3 and H-4, as well as between H-5 and H-6. bas.bg

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹JCH). This is crucial for definitively assigning carbon signals based on the already-assigned proton spectrum. Each aromatic proton signal in the ¹H spectrum will show a single correlation to its corresponding carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the molecular skeleton by revealing long-range correlations (typically 2-3 bonds) between protons and carbons. youtube.com This allows for the connection of molecular fragments that lack direct proton-proton couplings. For instance, the aromatic proton H-5 shows strong HMBC correlations to carbons C-7, C-4a, and C-8a, confirming the connectivity within the fluorene ring system. bas.bg Similarly, correlations from the N-H protons to the spiro carbon and carbonyl carbons can confirm the structure of the hydantoin ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity (<5 Å), providing critical information about the three-dimensional structure. researchgate.net In the rigid spiro structure, NOESY can reveal correlations between protons on the fluorene system and potentially with the N-H protons of the imidazolidine ring, confirming their relative orientation.

The combined interpretation of these 2D spectra allows for the unambiguous verification of the complex, polycyclic structure of fluorenylspirohydantoins. bas.bg

The structural elucidation of more complex derivatives of spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, such as those with multiple substituents or those forming larger molecular assemblies, may require more advanced NMR techniques. While specific applications to this compound family are not widely documented, general advanced methods are applicable.

For derivatives with significant signal overlap in the aromatic region, techniques offering higher resolution, such as Non-Uniform Sampling (NUS), can be employed to improve data quality. diva-portal.org Furthermore, quantitative NOE measurements can provide highly accurate interproton distances, which are invaluable for detailed conformational analysis of flexible side chains or for understanding intermolecular interactions. diva-portal.org

For proton-deficient derivatives where long-range correlations are ambiguous, specialized experiments like 1D selective INEPT or accordion-optimized HMBC can be used to probe for specific long-range J-couplings. ipb.pt These methods help to distinguish between two- and three-bond correlations, which can be a critical challenge in establishing the connectivity of quaternary carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrations of the N-H, C-H, and C=O bonds.

Analysis of the derivative 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione reveals several key absorption bands. bas.bg The N-H stretching vibrations of the imidazolidine ring typically appear as strong, somewhat broad bands in the region of 3100-3400 cm⁻¹. bas.bg The aromatic C-H stretching vibrations of the fluorene moiety are observed just above 3000 cm⁻¹ (e.g., at 3073 cm⁻¹). bas.bgvscht.cz The most intense and diagnostically important bands in the spectrum are those corresponding to the carbonyl (C=O) groups. Due to the asymmetric environment of the hydantoin ring, two distinct C=O stretching bands are often observed, typically in the range of 1700-1780 cm⁻¹. bas.bg For example, bands at 1779 cm⁻¹ and 1713 cm⁻¹ are assigned to these carbonyl vibrations. bas.bg The region below 1600 cm⁻¹ contains numerous bands related to C=C stretching in the aromatic ring and various bending vibrations. vscht.cz

Table 2: Characteristic Infrared (IR) Absorption Bands for a Substituted this compound Derivative. bas.bg Data from 1',3'-bis(hydroxymethyl)-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3354N-H StretchAmide (Hydantoin)
3185N-H StretchAmide (Hydantoin)
3073C-H StretchAromatic (Fluorene)
1779C=O StretchCarbonyl (Hydantoin)
1713C=O StretchCarbonyl (Hydantoin)
1606, 1576C=C StretchAromatic (Fluorene)
1449C-H BendAromatic (Fluorene)
742C-H Bend (oop)Ortho-disubstituted Aromatic

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While no specific Raman data for this compound is readily available in the literature, analysis of the closely related thio-analogue, 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione, demonstrates the utility of the technique. researchgate.net

In Raman spectroscopy, non-polar bonds and symmetric vibrations often produce strong signals. For this class of compounds, the symmetric stretching vibrations of the aromatic fluorene ring are expected to be particularly Raman-active, appearing in the 1600-1400 cm⁻¹ region. researchgate.net For the thio-analogue, strong bands are observed at 1624, 1607, 1486, and 1448 cm⁻¹. researchgate.net The C=O stretch is also observable (1728 cm⁻¹ in the thio-analogue), as are the aromatic C-H stretching modes above 3000 cm⁻¹ (3067 and 3050 cm⁻¹). researchgate.net The analysis of low-frequency modes can also provide information about the skeletal vibrations of the entire spiro-cyclic system.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for investigating the electronic structure and photophysical properties of molecules. These methods provide insights into how this compound interacts with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote electrons from the ground state to higher energy excited states. uni-mainz.de For organic molecules, these promotions typically involve the transition of electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π*) orbital. libretexts.org

In the case of this compound, the fluorene moiety serves as the primary chromophore, the part of the molecule responsible for absorbing light. ubbcluj.ro The extensive conjugation of the fluorene ring system results in delocalized π-orbitals. Consequently, the UV-Vis spectrum is expected to be dominated by π → π* transitions. These transitions, which involve the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), are typically intense and occur at specific wavelengths (λmax). libretexts.orgusp.br The imidazolidine-2,5-dione (hydantoin) ring contains carbonyl groups, which could potentially exhibit weaker n → π* transitions, though these may be obscured by the stronger absorptions from the fluorene unit.

Luminescence Spectroscopy for Intrinsic Photophysical Properties (e.g., Fluorescence, Phosphorescence)

Luminescence spectroscopy examines the light emitted by a substance after it has absorbed energy. This emission can occur as fluorescence (a rapid process from a singlet excited state) or phosphorescence ( a slower process from a triplet excited state). The luminescent properties of this compound are intrinsically linked to its molecular structure.

While specific luminescence data for the parent compound is not extensively detailed in the available research, studies on related spiro[fluorene] derivatives provide valuable context. For instance, some imidazole-derived spiro[fluorene-9,9′-xanthene] hybrid compounds have been synthesized and shown to exhibit strong blue emission, making them suitable for applications in organic light-emitting diodes (OLEDs). bohrium.com Conversely, a related compound, 3'-[p-(dimethylamino)phenyl]spiro-[fluorene-9, 4'-oxazolidine]-2', 5'-dione, was found to be non-luminescent down to 77 K. bibliotekanauki.pl The lack of emission in this case was attributed to proximity effects between different parts of the molecule. bibliotekanauki.pl This suggests that the potential for fluorescence or phosphorescence in this compound is highly dependent on its excited-state dynamics and the geometric relationship between the fluorene and imidazolidine rings.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the precise molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns. nih.gov

For this compound, the molecular formula is C₁₅H₁₀N₂O₂. calpaclab.com This corresponds to a calculated molecular weight of approximately 250.25 g/mol . calpaclab.com High-resolution mass spectrometry (HRMS) would be capable of confirming this elemental composition with high accuracy.

When subjected to ionization in a mass spectrometer, the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. By increasing the energy within the instrument, this ion can be induced to break apart into smaller, characteristic fragment ions. Analyzing the masses of these fragments helps to piece together the molecule's structure. nih.gov For this compound, likely fragmentation pathways could involve the cleavage of the imidazolidine ring or the separation of the fluorene and hydantoin moieties.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction analysis of this compound has been successfully performed to elucidate its precise molecular structure. researchgate.net The compound crystallizes in the orthorhombic space group P2(1)2(1)2(1), with four molecules in the unit cell. researchgate.net

The analysis reveals that the 9H-fluorene moiety is nearly planar. researchgate.net The imidazolidine-2,5-dione ring is positioned nearly perpendicular to the fluorene plane, with the angle between the mean planes of the two ring systems being 86.92(4)°. researchgate.net This orthogonal arrangement is a characteristic feature of spiro compounds. The precise bond lengths and angles within both the fluorene and hydantoin portions of the molecule are determined with high accuracy by this method. researchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value
Molecular Formula C₁₅H₁₀N₂O₂
Crystal System Orthorhombic
Space Group P2(1)2(1)2(1)
a (Å) 7.2596(9)
b (Å) 9.4497(14)
c (Å) 17.304(3)
Z (molecules/unit cell) 4

Data sourced from Shivachev et al. researchgate.net

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

The crystal packing of this compound is stabilized by specific intermolecular interactions. The most significant of these are hydrogen bonds. The imidazolidine-2,5-dione ring contains two N-H groups, which act as hydrogen bond donors, and two carbonyl (C=O) groups, which act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of spiro[fluorene-9,4'-imidazolidine]-2',5'-dione. These methods are employed to predict its molecular geometry, electronic distribution, and other key physicochemical properties with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Prediction

Density Functional Theory (DFT) has proven to be a robust method for studying this compound. researchgate.net Researchers have utilized DFT calculations to optimize the molecule's ground-state geometry. These theoretical models can be validated by comparing them with experimental data, such as X-ray crystallography. researchgate.net

Below is a table summarizing key geometrical parameters obtained from such studies.

ParameterValue
Dihedral Angle (Fluorene Plane vs. Imidazolidinedione Plane)86.92(4)°
9H-Fluorene Moiety Planarity (rms)0.007 Å

Note: This data is based on experimental X-ray analysis which is compared and validated by DFT calculations. researchgate.net

Ab Initio Methods for Understanding Electronic Structure and Reactivity

Ab initio quantum chemical methods, which are based on first principles without empirical parameters, have been applied to understand the electronic structure and reactivity of this compound, particularly in the context of its interactions with metal ions. For instance, these methods have been used for the geometry optimization of different models of its copper (II) complexes and for the calculation of corresponding spectroscopic parameters. researchgate.net Such studies are crucial for identifying the coordination modes of the ligand and elucidating the structure of the resulting complexes. researchgate.net The insights gained from ab initio calculations help to explain the observed reactivity and complexation behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Electronic Transition Characterization

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic absorption.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which aids in the interpretation of experimental data.

Vibrational Frequencies (IR Spectra): DFT calculations have been employed to compute the infrared (IR) spectra of this compound. The calculated vibrational frequencies can be compared with experimental IR spectra to confirm the molecular structure and assign specific absorption bands to corresponding molecular vibrations. researchgate.net This comparative approach provides strong evidence for the accuracy of both the experimental characterization and the computational model.

NMR Chemical Shifts: While detailed computational studies predicting the full ¹H and ¹³C NMR spectra for this specific molecule are not detailed in the provided sources, the general methodology involves using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. Such calculations can predict the chemical shifts of different nuclei, which are then compared to experimental NMR data to assist in the complete and accurate assignment of signals, especially for complex structures.

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is largely defined by the rigid nature of its constituent ring systems and their spiro-linkage. The most significant conformational parameter is the near-orthogonal orientation of the fluorene (B118485) and imidazolidinedione rings. researchgate.net

A full potential energy surface mapping would involve calculating the energy of the molecule as a function of key dihedral angles. However, due to the steric hindrance imposed by the bulky fluorene group, significant rotation around the spiro-carbon is highly restricted. The lowest energy conformation is the one identified through X-ray crystallography and confirmed by geometry optimization, where the two ring systems maintain a dihedral angle of approximately 87°. researchgate.net Any significant deviation from this angle would likely lead to a sharp increase in steric strain and potential energy.

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational methods can be used to explore the mechanisms of chemical reactions, identifying transition states and calculating activation energies. An experimental reaction of interest for this compound is its alkaline hydrolysis, which results in a ring-opening product, (9H-fluoren-9-yl)urea. researchgate.net

A computational mechanistic study of this reaction would typically involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting material (this compound and hydroxide (B78521) ion) and the final product ((9H-fluoren-9-yl)urea).

Transition State Search: Locating the transition state structure for the key steps, such as the nucleophilic attack of the hydroxide ion on one of the carbonyl carbons of the imidazolidinedione ring.

Energy Profile Calculation: Determining the activation energy barrier for the reaction by calculating the energy difference between the reactants and the transition state.

While the hydrolysis reaction is known experimentally, detailed computational studies on its mechanism are not available in the cited literature. researchgate.net Such a study would provide valuable insights into the reaction pathway and the factors influencing the rate of ring opening.

Reactivity and Complexation Chemistry of Spiro Fluorene 9,4 Imidazolidine 2 ,5 Dione

Hydrolysis Reactions and Investigation of Ring-Opening Pathways

The stability of the imidazolidine-2,5-dione (hydantoin) ring within the spiro[fluorene-9,4'-imidazolidine]-2',5'-dione framework is susceptible to hydrolytic cleavage, particularly under basic conditions. Research has demonstrated that alkaline hydrolysis of this compound leads to a definitive ring-opening reaction. researchgate.net

The process involves the cleavage of the hydantoin (B18101) ring, resulting in the formation of a urea (B33335) derivative. Specifically, the alkaline hydrolysis of this compound yields (9H-fluoren-9-yl)urea as the primary product. researchgate.net This transformation indicates a specific pathway where the amide bonds of the five-membered ring are cleaved. The fluorene (B118485) moiety, being robust, remains intact during this process.

ReactionConditionsProductKey Structural Change
Hydrolysis of this compoundAlkaline(9H-Fluoren-9-yl)ureaOpening of the imidazolidine-2,5-dione ring

Functional Group Transformations and Derivatization Reactions at Imidazolidine (B613845) and Fluorene Moieties

The this compound molecule offers multiple sites for chemical modification, both on the imidazolidine ring and the fluorene system. These transformations are crucial for synthesizing derivatives with tailored properties.

Imidazolidine Moiety: The imidazolidine portion of the molecule can undergo various derivatization reactions. A common modification involves the substitution of the carbonyl oxygens with sulfur, creating thiohydantoin and dithiohydantoin analogs. For instance, the related compound 5′-oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione has been synthesized and characterized. mdpi.com Further reactions can target the nitrogen atoms of the hydantoin ring, although this is less commonly explored for this specific spiro-fluorene compound in the available literature. Another synthetic route shows that a reaction of fluorene-9-spiro-4′-thiazolidine-2′,5′-dithione with hydrazine (B178648) can yield 3′-aminofluorene-9-spiro-5′-imidazolidine-2′,4′-dithione, demonstrating the possibility of introducing amino groups. nih.gov

Fluorene Moiety: The aromatic rings of the fluorene unit are amenable to electrophilic substitution reactions. This allows for the introduction of various functional groups onto the fluorene backbone, thereby modifying the electronic and steric properties of the entire molecule. Examples include the synthesis of halogenated derivatives, such as 2-fluoro-spiro[9H-fluorene-9,4'-imidazolidine]-2',5'-dione. guidechem.com Isocyanide-based multicomponent reactions have also been employed on the fluorene structure to create diverse and complex derivatives. rug.nl

MoietyType of ReactionExample of Derivative
ImidazolidineThionation5′-Oxospiro-(fluorene-9,4′-imidazolidine)-2′-thione
ImidazolidineAmination3′-Aminofluorene-9-spiro-5′-imidazolidine-2′,4′-dithione
FluoreneElectrophilic Substitution2-Fluoro-spiro[9H-fluorene-9,4'-imidazolidine]-2',5'-dione

Coordination Chemistry with Transition Metal Ions

The nitrogen and oxygen atoms within the imidazolidine-2,5-dione ring of this compound provide potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry.

This compound and its analogs are recognized for their complexation abilities. mdpi.com The hydantoin ring contains two amide nitrogens and two carbonyl oxygens, all of which are potential donor atoms for metal coordination. Studies on the reactivity of (9′-fluorene)-spiro-5-hydantoin with copper(II) have shown that complex formation occurs readily, but typically requires the presence of a strong base. researchgate.net This suggests that deprotonation of one or both of the N-H groups in the imidazolidine ring is a prerequisite for coordination, leading to the formation of an anionic ligand that binds more effectively to the metal center. The carbonyl groups can also participate in coordination, potentially leading to chelate formation. The specific binding motif can be influenced by the reaction conditions and the nature of the metal ion.

The synthesis of transition metal complexes with this compound has been explored, particularly with copper(II). It was observed that both the parent compound and its 2-thio derivative form Cu(II) complexes, but only in the presence of a strong base. researchgate.net The resulting complexes have been characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is used to observe shifts in the N-H and C=O stretching frequencies upon coordination, providing evidence of metal-ligand bond formation. Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are also employed to elucidate the structure of the complexes and the coordination environment of the metal ion. researchgate.net

To gain deeper insight into the structure and bonding of these metal complexes, theoretical studies are often employed. Quantum chemical methods, such as ab initio calculations, are used to model the metal-ligand interactions. researchgate.net These computational approaches allow for the geometry optimization of different possible coordination modes and the calculation of their relative stabilities. By comparing calculated spectroscopic parameters with experimental data from IR, NMR, or EPR, researchers can identify the most probable structure of the complex. researchgate.net These theoretical studies are instrumental in understanding the coordination preferences of the ligand and the electronic factors that govern the stability of the resulting metal complexes.

Advanced Chemical Applications of Spiro Fluorene 9,4 Imidazolidine 2 ,5 Dione and Its Derivatives

Strategic Role as Building Blocks in Complex Organic Synthesis

The spiro[fluorene-9,4'-imidazolidine]-2',5'-dione core serves as a versatile starting point for the synthesis of more elaborate and functionally diverse molecules. Its inherent structural rigidity and defined stereochemistry make it an attractive building block for creating complex chemical architectures.

Precursors for the Construction of Diverse Chemical Architectures

The fluorene (B118485) and imidazolidine-2,5-dione (hydantoin) moieties of the parent compound offer multiple sites for functionalization, allowing for the introduction of a wide array of substituents. This versatility enables the construction of diverse molecular frameworks. For instance, the nitrogen atoms of the hydantoin (B18101) ring can be alkylated or arylated, while the fluorene unit can undergo electrophilic substitution reactions, such as halogenation, at its aromatic positions. guidechem.comguidechem.com

The synthesis of derivatives such as 2,7-dibromo-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione and 2-fluoro-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione highlights the capability to introduce functional groups that can serve as handles for further chemical transformations, including cross-coupling reactions. guidechem.comguidechem.com These reactions are instrumental in extending the π-conjugated system of the molecule, a key strategy in the development of materials with tailored electronic properties.

Furthermore, the hydantoin ring itself can be a precursor to other heterocyclic systems through ring-opening and subsequent recyclization reactions. Alkaline hydrolysis of this compound, for example, leads to the formation of (9H-fluoren-9-yl)urea, demonstrating the potential to transform the initial spiro scaffold into different structural motifs. researchgate.net

Development of Methodologies for Chemical Library Generation

The adaptability of the this compound core makes it an ideal candidate for the generation of chemical libraries. Combinatorial approaches can be employed to systematically modify the core structure, leading to a large collection of related compounds with diverse properties. nih.gov The structure-activity relationship of thiazolidinone, a related sulfur-containing heterocyclic compound, underscores the potential of such libraries in medicinal chemistry and materials science. nih.gov

The development of one-pot synthesis methods for related spiro compounds, such as spiro[fluorene-9,9′-xanthene], showcases the potential for efficient and high-yield production of these building blocks, which is a crucial aspect for library synthesis. 20.210.105 By applying similar synthetic strategies, libraries of this compound derivatives can be generated for high-throughput screening in various applications, from drug discovery to the identification of novel optoelectronic materials.

Fundamental Exploration in Materials Science

The rigid, orthogonal geometry of spiro compounds is highly advantageous in materials science, particularly in the field of optoelectronics. This unique structure helps to prevent intermolecular aggregation and π-π stacking, which can lead to fluorescence quenching and poor device performance.

Design Principles for Optoelectronic Materials (e.g., for Organic Light-Emitting Diodes) based on Spiro Architectures

Spiro architectures, including those based on the fluorene core, are central to the design of advanced materials for Organic Light-Emitting Diodes (OLEDs). The spiro center enforces a three-dimensional structure that enhances the morphological stability and raises the glass transition temperature of the material, leading to more robust and longer-lasting devices. acs.org

The design of hole-transporting materials (HTMs) and host materials for phosphorescent OLEDs often incorporates spirobifluorene and related structures. acs.orgresearchgate.net The key design principles involve:

High Triplet Energy: For host materials in phosphorescent OLEDs, a high triplet energy level is crucial to effectively confine the excitons on the phosphorescent guest emitter.

Good Film-Forming Properties: The non-planar nature of spiro compounds disrupts crystal packing, leading to the formation of stable amorphous films, which is essential for device fabrication. acs.org

Balanced Charge Transport: By chemically modifying the spiro core with electron-donating or electron-withdrawing groups, the charge injection and transport properties can be fine-tuned to achieve balanced charge fluxes within the OLED, maximizing recombination efficiency.

Derivatives of spiro[fluorene-9,9′-xanthene], a closely related structure, have been synthesized and investigated as blue-light-emitting materials, demonstrating high thermal stability and strong deep-blue emission. 20.210.105rsc.org These findings provide a blueprint for the design of similar materials based on the this compound scaffold.

Structure-Photophysical Property Relationships (e.g., how molecular modifications influence light absorption and emission characteristics)

The photophysical properties of spiro compounds are intricately linked to their molecular structure. Modifications to the this compound backbone can significantly alter its absorption and emission characteristics.

Systematic studies on spirobifluorene regioisomers have revealed that the substitution pattern has a profound impact on the electronic and photophysical properties. researchgate.netnih.gov The linkage positions on the fluorene units influence the extent of π-conjugation and the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn dictate the color and efficiency of light emission. researchgate.netnih.gov

For instance, extending the π-conjugation by introducing aromatic substituents often leads to a red-shift in both the absorption and emission spectra. The introduction of electron-donating or electron-withdrawing groups can also be used to tune the emission color and improve charge-carrier mobility. Theoretical calculations have been employed to understand the electronic excitations and the different photophysical behaviors observed in various spirofluorene-based compounds. barbatti.org

The following table summarizes the photophysical properties of some representative spirofluorene derivatives, illustrating the structure-property relationships.

CompoundAbsorption Max (nm)Emission Max (nm)Application
Spiro-6ΦNot specifiedNot specifiedBlue Emitter
4-spiro310Bathochromic shift compared to Spiro-6ΦBlue Emitter
Spiro-DPVBi377453Blue Emitter
SFX-2BINot specifiedDeep-blue emissionOLED Material
SFX-2IMNot specifiedDeep-blue emissionOLED Material

This table is illustrative and based on data for related spiro compounds to demonstrate the principles of structure-property relationships.

Supramolecular Chemistry and Molecular Recognition (Focus on non-biological interactions)

The well-defined three-dimensional structure of this compound and its derivatives makes them interesting candidates for applications in supramolecular chemistry and molecular recognition. The hydantoin moiety, with its two N-H protons and two carbonyl groups, can act as both a hydrogen bond donor and acceptor.

This capability for hydrogen bonding allows these molecules to self-assemble into ordered supramolecular structures. In the crystal structures of this compound and its ring-opened product, (9H-fluoren-9-yl)urea, molecules are connected into chains through N-H···O hydrogen bonds. researchgate.net

The rigid fluorene unit can participate in π-π stacking interactions, which can also direct the formation of supramolecular assemblies. The interplay between hydrogen bonding and π-π stacking can lead to the formation of complex and functional supramolecular architectures. While much of the research in this area has focused on spirobifluorene derivatives for creating porous networks and metal-organic frameworks, the principles are applicable to this compound.

In the context of molecular recognition, the specific arrangement of hydrogen bond donors and acceptors on the hydantoin ring can be exploited for the selective binding of complementary guest molecules. The design of synthetic receptors based on this scaffold could lead to sensors for small molecules or ions, operating through non-covalent interactions.

Conclusion and Future Research Directions

Synthesis of Current Research Contributions and Gaps in Knowledge

Current research has established foundational methods for the synthesis of spiro[fluorene-9,4'-imidazolidine]-2',5'-dione and its derivatives. The alkaline hydrolysis of the parent compound has been shown to result in a ring-opening product, (9H-fluoren-9-yl)urea, providing insight into its chemical reactivity. researchgate.net Structural characterization has been a significant focus, with X-ray crystallography revealing detailed information about bond lengths, angles, and the nearly planar nature of the 9H-fluorene moiety. researchgate.net Spectroscopic studies, including IR and NMR, have been employed to elucidate the molecular structure, with computational methods like Density Functional Theory (DFT) being used to corroborate experimental findings. researchgate.net Furthermore, the coordination chemistry of the core scaffold and its thio-analogues with metal ions such as Cu(II) and Pt(II) has been explored, revealing their potential as ligands in the formation of metal complexes. researchgate.netmdpi.com Some of these complexes have been investigated for their cytotoxic activities, hinting at potential applications in medicinal chemistry. researchgate.net

Despite these contributions, significant gaps in knowledge remain. The exploration of the chemical space around the this compound core is still in its early stages. A comprehensive understanding of the structure-activity relationships (SAR) for its derivatives is largely absent. While the synthesis of the parent compound is established, the development of more efficient, versatile, and environmentally benign synthetic routes remains a challenge. The full scope of its reactivity, beyond simple hydrolysis, has not been thoroughly investigated. Furthermore, while initial studies on its coordination chemistry are promising, a systematic exploration of its complexation with a wider range of metals and the properties of the resulting complexes is lacking. The potential of these compounds in materials science, for instance, as building blocks for polymers or functional materials, remains largely unexplored.

Identification of Unexplored Avenues in Synthetic Methodologies and Derivatization

Future synthetic efforts should focus on expanding the library of this compound derivatives. One unexplored avenue is the development of stereoselective synthetic methods to access enantiomerically pure forms of substituted derivatives, which would be crucial for investigating their chiroptical properties and biological activities. The use of modern synthetic techniques, such as microwave-assisted synthesis or flow chemistry, could lead to more rapid and efficient production of these compounds. nih.gov

Derivatization strategies could target several key positions on the scaffold. Functionalization of the fluorene (B118485) ring system could be achieved through electrophilic aromatic substitution reactions, introducing a variety of substituents to modulate the electronic and steric properties of the molecule. The imidazolidine-2,5-dione ring also presents opportunities for derivatization. For instance, N-alkylation or N-arylation at the 1' and 3' positions could be explored to enhance solubility, modify biological activity, or introduce new functionalities for further chemical transformations. The development of multi-step synthetic strategies, as has been applied to other spiro compounds, could lead to the creation of more complex and functionally diverse molecules based on this core structure. nih.gov

Opportunities for Advanced Spectroscopic and Computational Analysis in Structural and Reactivity Studies

While basic spectroscopic characterization has been performed, there are significant opportunities for more advanced analytical techniques to provide deeper insights into the structure and reactivity of these compounds. Two-dimensional NMR techniques (COSY, HMQC, HMBC) have been successfully used for the complete structural verification of related thio-analogues and should be systematically applied to a wider range of derivatives. mdpi.comresearchgate.net Solid-state NMR could provide valuable information about the packing and intermolecular interactions in the crystalline state, complementing the data obtained from X-ray crystallography.

In the realm of computational chemistry, while DFT has been used to compare with experimental IR spectra and crystal structures, more sophisticated computational studies could be employed. researchgate.net For example, quantum chemical calculations could be used to predict the reactivity of different sites on the molecule, guiding synthetic efforts for derivatization. Molecular dynamics simulations could be employed to study the conformational flexibility of the spiro linkage and the interactions of these molecules with biological targets or in different solvent environments. Time-dependent DFT (TD-DFT) calculations could be used to predict and interpret the electronic absorption and emission spectra of these compounds and their metal complexes, which is crucial for exploring their potential in optoelectronic applications.

Prospects for the Design and Development of Novel Chemical Systems and Materials Based on the Core Scaffold

The unique, rigid, and three-dimensional structure of the this compound scaffold makes it an attractive building block for the design and development of novel chemical systems and materials. The demonstrated ability of the core and its thio-derivatives to act as ligands for metal ions opens up the possibility of creating a wide range of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials could exhibit interesting properties such as porosity, catalysis, or luminescence, with potential applications in gas storage, separation, and sensing.

Furthermore, the fluorene moiety is a well-known chromophore, and by appropriate functionalization, the this compound scaffold could be incorporated into conjugated polymers for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The spiro architecture can be beneficial in these applications by preventing aggregation and improving the morphological stability of thin films. The synthesis of polymers incorporating this spiro unit as a monomer could lead to materials with high thermal stability and unique photophysical properties. The exploration of these avenues could lead to the development of a new class of functional materials with tailored properties based on the versatile this compound core.

Q & A

Q. What are the common synthetic routes for spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, and how are yields optimized?

The compound is typically synthesized via multistep reactions. A widely used method involves the Bucherer–Bergs reaction , where a ketone precursor is cyclized with ammonium carbonate and potassium cyanide to form the imidazolidine-dione core . Subsequent steps may include N-alkylation or condensation with substituted phenylpiperazines, yielding derivatives with moderate to high purity (>95%) but variable total yields (7%–16%). Optimization strategies include:

  • Adjusting reaction time and temperature during cyclization.
  • Purification via column chromatography (e.g., silica gel with PE–EtOAc eluent) to enhance purity .
  • Using microwave-assisted synthesis to reduce side products and improve functional group tolerance .

Q. How are this compound derivatives characterized structurally?

Key characterization techniques include:

  • Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches near 1690–1740 cm⁻¹ and NH/CH vibrations .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm spirocyclic connectivity, with fluorene protons appearing as multiplet signals (δ 7.2–7.8 ppm) and imidazolidine-dione carbons resonating at δ 170–180 ppm .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .

Q. What preliminary biological assays are used to evaluate this compound’s bioactivity?

Initial screening often involves:

  • Antimicrobial testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi, with MIC values reported .
  • Enzyme inhibition studies : Targets like acetylcholinesterase or urease are assessed via spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for spirocyclic derivatives?

Contradictions often arise from dynamic stereochemistry or crystal-packing effects. Mitigation strategies:

  • Perform variable-temperature NMR to detect conformational exchange .
  • Validate with single-crystal X-ray diffraction to resolve absolute configuration .
  • Use computational methods (DFT) to compare experimental and theoretical spectra .

Q. What strategies improve the low total yields (<20%) observed in multistep syntheses?

Low yields stem from side reactions during alkylation/condensation. Solutions include:

  • Protecting group chemistry : Temporarily shield reactive sites (e.g., fluorene ketones) to prevent undesired side products .
  • Flow chemistry : Enhances reaction control and scalability for intermediates .
  • Catalytic methods : Employ transition-metal catalysts (e.g., Pd) for selective cross-coupling reactions .

Q. How can structure-activity relationships (SARs) guide the design of bioactive derivatives?

SAR studies focus on:

  • Substituent effects : Electron-withdrawing groups (e.g., Br, Cl) on the fluorene moiety enhance antimicrobial activity (e.g., MIC reduction from 128 μg/mL to 32 μg/mL) .
  • Spirocyclic rigidity : Conformational constraints from the imidazolidine-dione core improve target binding affinity .
  • Hybridization : Combining spiro scaffolds with quinolone or thiazolidinone moieties broadens bioactivity .

Q. What advanced techniques validate interactions with biological targets (e.g., proteins)?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (e.g., KDK_D values) .
  • Molecular docking : Predicts binding modes using software like AutoDock Vina, validated by mutagenesis studies .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.